molecular formula C24H21N5O3 B11476589 2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

2-[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-1,2,3,4-tetrahydroquinolin-7-yl)acetamide

Cat. No.: B11476589
M. Wt: 427.5 g/mol
InChI Key: ZHPHSROSEZULJY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(2-OXO-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzotriazole moiety, a phenoxy group, and a quinoline derivative, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(2-OXO-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the benzotriazole derivative, followed by the introduction of the phenoxy group through nucleophilic substitution reactions. The final step involves the coupling of the quinoline derivative under specific reaction conditions, such as the use of catalysts and controlled temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality.

Chemical Reactions Analysis

Types of Reactions

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(2-OXO-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline oxides, while substitution reactions can introduce new functional groups, enhancing the compound’s properties.

Scientific Research Applications

2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(2-OXO-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)ACETAMIDE has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(2-OXO-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, potentially inhibiting enzymes or disrupting cellular processes. The quinoline derivative may interact with DNA or proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]ACETAMIDE: Lacks the quinoline derivative, making it less complex.

    2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(2-OXO-1,2,3,4-TETRAHYDROQUINOLINYL)ACETAMIDE: Similar structure but with slight variations in the quinoline moiety.

Uniqueness

The uniqueness of 2-[2-(2H-1,2,3-BENZOTRIAZOL-2-YL)-4-METHYLPHENOXY]-N-(2-OXO-1,2,3,4-TETRAHYDRO-7-QUINOLINYL)ACETAMIDE lies in its combination of benzotriazole, phenoxy, and quinoline groups, providing a versatile platform for various applications. Its structural complexity allows for diverse chemical modifications and potential biological activities, making it a valuable compound in research and industry.

Properties

Molecular Formula

C24H21N5O3

Molecular Weight

427.5 g/mol

IUPAC Name

2-[2-(benzotriazol-2-yl)-4-methylphenoxy]-N-(2-oxo-3,4-dihydro-1H-quinolin-7-yl)acetamide

InChI

InChI=1S/C24H21N5O3/c1-15-6-10-22(21(12-15)29-27-18-4-2-3-5-19(18)28-29)32-14-24(31)25-17-9-7-16-8-11-23(30)26-20(16)13-17/h2-7,9-10,12-13H,8,11,14H2,1H3,(H,25,31)(H,26,30)

InChI Key

ZHPHSROSEZULJY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC(=O)NC2=CC3=C(CCC(=O)N3)C=C2)N4N=C5C=CC=CC5=N4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.